![molecular formula C7H9N3O2 B066250 (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 189100-50-3](/img/structure/B66250.png)

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

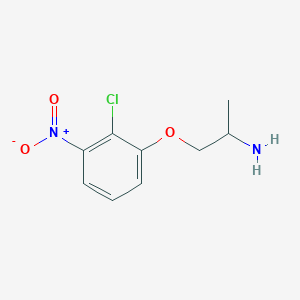

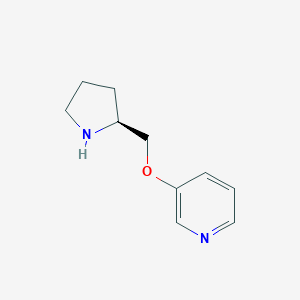

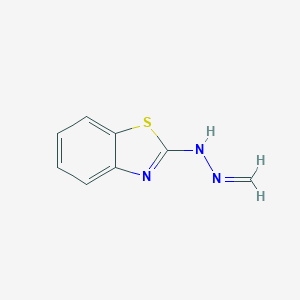

“(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic compound. It’s a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. The reaction mixture was boiled under reflux for 6 hours .Molecular Structure Analysis

The molecular structure of “(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid” is complex. It includes an imidazole ring fused with a pyridine moiety, which is a common structure in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Pyridine derivatives have been known to undergo various reactions, including addition of Grignard reagents to pyridine N-oxides, which affords 2-substituted pyridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The development and functionalization of compounds similar to "(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid" have been widely studied. For instance, experimental and theoretical studies on the functionalization reactions of related compounds have been conducted, demonstrating the versatility of these compounds in organic synthesis. The reaction mechanisms have been examined theoretically, shedding light on the complexity and potential of these chemical processes for creating new derivatives with varied properties (Yıldırım, Kandemirli, & Demir, 2005).

Luminescent Properties and Coordination Polymers

The construction of coordination polymers using imidazole derivatives and their luminescent properties have been explored, with research showing the ability to create novel heterometallic coordination polymers. These studies not only demonstrate the structural versatility of these compounds but also their potential applications in materials science, especially in light-emitting devices (Chen et al., 2013).

N-Heterocyclic Carbene Complexes

The imidazo[1,5-a]pyridine skeleton has been used as a platform for generating new types of stable N-heterocyclic carbenes. These developments are significant in the field of organometallic chemistry, where such carbenes are used as ligands in catalysis, potentially leading to more efficient and selective synthetic processes (Alcarazo et al., 2005).

Antiprotozoal Agents

Research has also delved into the biological activities of imidazo[1,2-a]pyridines and their derivatives, with some compounds showing promising antiprotozoal properties. This indicates the potential of these compounds in medicinal chemistry, particularly in the development of new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1N=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364280 |

Source

|

| Record name | AC1LU6KM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

CAS RN |

189100-50-3 |

Source

|

| Record name | AC1LU6KM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

acetic acid](/img/structure/B66199.png)